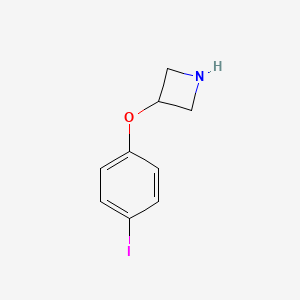

3-(4-Iodophenoxy)azetidine

Descripción

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, represent a critical class of compounds in modern organic synthesis. nih.gov Their unique structural and reactive properties make them valuable components in the design and synthesis of a wide array of functional molecules.

Azetidine (B1206935), a saturated four-membered ring containing one nitrogen atom, is characterized by significant ring strain, estimated to be around 25.2 kcal/mol. researchgate.netresearchgate.netclockss.org This strain arises from the deviation of its bond angles from the ideal tetrahedral angle, leading to increased potential energy. ontosight.ai However, despite this strain, the azetidine ring is notably more stable than its three-membered counterpart, aziridine (B145994), which allows for easier handling and more controlled reactivity. researchgate.netrsc.org This inherent strain is not merely a challenge for synthesis but also a key driver of the ring's unique chemical behavior, making it susceptible to ring-opening reactions under specific conditions. clockss.orgnih.gov The pKa of the azetidine nitrogen is approximately 11.29, which is quite similar to that of the less-strained five-membered pyrrolidine, indicating it can act as a typical secondary amine in many reactions. clockss.org

The azetidine scaffold has gained immense popularity in drug discovery and medicinal chemistry, with several approved drugs containing this motif. chemrxiv.orglifechemicals.com Its rigid structure can provide a well-defined orientation for substituents, which is advantageous for optimizing interactions with biological targets. nih.gov Azetidines serve as versatile building blocks, enabling the synthesis of diverse and complex molecules. rsc.orglifechemicals.comub.bw They can be functionalized at various positions, and their strained ring can be strategically opened to generate other important structural motifs. clockss.orgub.bwscitechnol.com The development of new synthetic methodologies to create diversely substituted azetidines is an active area of research, driven by the need for novel chemical entities in various scientific fields. rsc.orgchemrxiv.org

Overview of Aryl Ether and Halogenated Aromatic Moieties in Synthetic Chemistry

The aromatic portion of 3-(4-Iodophenoxy)azetidine, the 4-iodophenyl ether group, also brings a wealth of synthetic possibilities and well-established reactivity patterns to the molecule.

The presence of an iodine atom on the phenyl ring dramatically increases the synthetic utility of the molecule. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodophenyl groups highly reactive and versatile substrates for a wide range of cross-coupling reactions. lookchem.com These reactions, such as the Suzuki, Sonogashira, and Kumada couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemrxiv.orgrsc.org This allows for the straightforward introduction of a vast array of substituents onto the aromatic ring, making iodophenyl-containing compounds valuable intermediates in the synthesis of complex organic molecules, materials, and pharmaceuticals. lookchem.comchemrxiv.org The high reactivity of the iodophenyl group allows for selective transformations, even in the presence of other functional groups. beilstein-journals.org

Rationale for Researching this compound: A Confluence of Challenging and Versatile Structural Elements

The investigation of this compound is driven by the synergistic interplay of its constituent parts. The molecule combines the desirable properties of the azetidine scaffold—a rigid, three-dimensional building block—with the exceptional synthetic versatility of the iodophenyl group. This combination makes this compound a highly attractive intermediate for the synthesis of novel compounds.

The azetidine ring can serve as a core structure, while the iodophenyl moiety acts as a handle for diversification through cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold, which is a key strategy in drug discovery and materials science. The study of this molecule also presents interesting challenges in terms of its synthesis and the selective manipulation of its functional groups, furthering our understanding of the chemistry of both strained heterocycles and halogenated aromatics.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-iodophenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO/c10-7-1-3-8(4-2-7)12-9-5-11-6-9/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJYPHMSMQSEOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401311517 | |

| Record name | 3-(4-Iodophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-76-1 | |

| Record name | 3-(4-Iodophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Iodophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401311517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Insights and Chemical Reactivity of 3 4 Iodophenoxy Azetidine

Reactivity Governed by Azetidine (B1206935) Ring Strain

Azetidines are four-membered nitrogen-containing heterocycles whose reactivity is largely influenced by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain, while making the ring more stable and easier to handle than three-membered aziridines, provides a thermodynamic driving force for ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com This reactivity is a cornerstone of the synthetic utility of azetidines, allowing for the construction of more complex acyclic and cyclic structures. bris.ac.uk

The strained C-N bonds of the azetidine ring in 3-(4-Iodophenoxy)azetidine are susceptible to attack by various nucleophiles. nih.gov This ring-opening process is a key reaction pathway, leading to the formation of functionalized linear amines. nih.gov The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a C-N bond.

Activation of the azetidine nitrogen, for instance through protonation in acidic media or by conversion to a quaternary azetidinium salt, significantly enhances the ring's susceptibility to nucleophilic attack. nih.govresearchgate.net A variety of nucleophiles, including those based on carbon, nitrogen, and oxygen, can be employed for this purpose. magtech.com.cnuni-mainz.de

However, the inherent ring strain can also lead to undesirable decomposition. nih.gov For certain N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed as a decomposition pathway. nih.gov This can occur if a pendant nucleophilic group is present elsewhere in the molecule, which can attack the activated azetidine ring. nih.gov Understanding the pH sensitivity and the pKa of the azetidine nitrogen is crucial for predicting and controlling the stability of such compounds. nih.gov

Table 1: Examples of Nucleophilic Ring-Opening Reactions This table is illustrative of general azetidine reactivity and may not represent reactions specifically performed on this compound.

| Nucleophile | Product Type | Reaction Conditions |

|---|---|---|

| Organocuprates (R₂CuLi) | γ-Amino Ketones/Esters | Lewis acid catalysis |

| Amines (R₂NH) | 1,3-Diamines | Acid catalysis |

| Thiols (RSH) | γ-Amino Thioethers | Base catalysis |

| Halides (X⁻) | γ-Haloamines | Requires N-activation (e.g., azetidinium salt) |

Beyond ring-opening, the strain energy of the azetidine ring can be harnessed to drive ring expansion reactions, providing access to larger, more complex heterocyclic systems. dntb.gov.ua These transformations are valuable for scaffold diversification in medicinal chemistry. A common strategy involves the reaction of azetidines with carbenes or carbene precursors. For instance, a formal [3+1] ring expansion can occur when an azetidine reacts with a rhodium-bound carbene, yielding a highly substituted pyrrolidine. nih.gov This type of reaction proceeds through an ylide intermediate, followed by a rearrangement cascade that results in the expansion of the four-membered ring to a five-membered one. nih.gov Such methods offer a powerful tool for converting readily available azetidines into other important nitrogen-containing heterocycles. dntb.gov.ua

Transformations Involving the 4-Iodophenyl Moiety

The 4-iodophenyl group of this compound serves as a highly versatile synthetic handle for introducing molecular complexity. Aryl iodides are among the most reactive aryl halides in a variety of transformations, particularly in metal-catalyzed cross-coupling and the formation of organometallic reagents. nih.gov

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and the aryl iodide functional group is an ideal substrate for these transformations. researchgate.netnih.gov The high reactivity of the C-I bond allows for oxidative addition to a Pd(0) catalyst under relatively mild conditions, initiating the catalytic cycle. beilstein-journals.org This enables the modification of the 4-iodophenyl ring of this compound by coupling it with a wide array of partners.

Key palladium-catalyzed reactions applicable to the 4-iodophenyl moiety include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (RB(OR)₂) to form new C-C bonds, creating biaryl structures or attaching alkyl groups. rsc.org

Sonogashira Coupling: Coupling with terminal alkynes (R-C≡CH) to synthesize aryl alkynes.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Coupling with amines (R₂NH) to form C-N bonds, leading to arylamine derivatives.

Stille Coupling: Reaction with organostannanes (R-SnR'₃) for C-C bond formation.

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Resulting Structure |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | C(sp²)-C(sp²) | Biaryl |

| Sonogashira | R-C≡CH | C(sp²)-C(sp) | Aryl-alkyne |

| Heck | Alkene | C(sp²)-C(sp²) | Aryl-alkene |

| Buchwald-Hartwig | R₂NH | C(sp²)-N | Arylamine |

| Stille | R-SnBu₃ | C(sp²)-C(sp²) | Biaryl or Aryl-vinyl |

The iodine-lithium exchange reaction is a rapid and efficient method for converting aryl iodides into highly nucleophilic aryllithium species. wikipedia.org This transformation is typically achieved by treating the aryl iodide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). researchgate.net The rate of exchange follows the trend I > Br > Cl, making aryl iodides the preferred substrates. wikipedia.org

The resulting aryllithium intermediate derived from this compound is a powerful nucleophile that can react with a wide range of electrophiles. This two-step sequence allows for the introduction of various functional groups onto the phenyl ring that are not easily installed via other methods. The reaction is often very fast, sometimes even faster than proton transfer, which allows for high functional group tolerance under the right conditions. harvard.edutcnj.edu

Table 3: Iodine-Lithium Exchange and Subsequent Electrophilic Quench

| Electrophile | Functional Group Introduced |

|---|---|

| CO₂ (followed by acidic workup) | -COOH (Carboxylic acid) |

| DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |

| Aldehydes/Ketones (R₂C=O) | -C(OH)R₂ (Alcohol) |

| B(OR)₃ (Boronic esters) | -B(OR)₂ (Boronic ester) |

The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage to generate an aryl radical. nih.gov This reactivity can be harnessed in various radical-mediated transformations. Aryl radicals can be generated from aryl iodides through several methods, including the use of radical initiators, transition metal catalysis, or photoredox catalysis. nih.govacs.org

Once formed, the aryl radical from this compound can participate in a variety of reactions:

Radical Addition: Addition to π-systems like alkenes and alkynes.

Atom Transfer Radical Addition (ATRA): A chain reaction involving the transfer of an atom (like a halogen) from another molecule.

Reductive Deiodination: Replacement of the iodine atom with a hydrogen atom, typically using a radical reducing agent like tributyltin hydride or through photoredox catalysis.

Radical Cyclization: Intramolecular addition onto a tethered π-system to form a new ring.

These radical-based methods offer complementary synthetic pathways to the more common polar and organometallic reactions, expanding the synthetic utility of the 4-iodophenyl moiety. epa.gov

Stability and Reactivity of the Phenoxy Ether Linkage

Susceptibility to Cleavage under Various Conditions

No specific data is available in the scientific literature regarding the cleavage of the phenoxy ether linkage in this compound. General chemical principles suggest that aryl ether bonds can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI) or strong bases, but the specific reactivity for this compound has not been documented.

Stereochemical Implications of Substituent Interactions

There is no available research on the stereochemical implications of the substituent interactions for this compound.

Advanced Characterization Techniques for 3 4 Iodophenoxy Azetidine

Spectroscopic Analysis for Fine Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 3-(4-Iodophenoxy)azetidine. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a detailed picture of its molecular framework.

High-resolution NMR spectroscopy is the most powerful tool for the unambiguous structural determination of this compound in solution. While specific experimental data for this exact compound is not widely published, expected chemical shifts can be predicted based on the analysis of structurally similar compounds, such as N-protected azetidines and other 3-aryloxyazetidine derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the azetidine (B1206935) ring protons and the aromatic protons of the iodophenoxy group. The azetidine protons typically appear as complex multiplets due to spin-spin coupling. The methine proton at the C3 position (CH-O) would likely be found in the downfield region, around 4.8-5.2 ppm, due to the deshielding effect of the adjacent oxygen atom. The methylene (B1212753) protons on the azetidine ring (CH₂) are expected to resonate at approximately 3.8-4.2 ppm. The aromatic protons of the 4-iodophenoxy group would present as two distinct doublets in the aromatic region (around 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom of the azetidine ring attached to the oxygen (C3) is anticipated to have a chemical shift in the range of 70-80 ppm. The methylene carbons (C2 and C4) of the azetidine ring are expected to appear around 50-60 ppm. For the aromatic ring, the carbon atom bonded to the iodine (C-I) would be significantly shifted to a lower field, typically around 80-90 ppm. The other aromatic carbons would resonate in the typical aromatic region of 115-160 ppm.

¹⁵N and ¹⁹F NMR Spectroscopy: While less common, ¹⁵N NMR could provide information about the nitrogen environment within the azetidine ring. Given the absence of fluorine in the molecule, ¹⁹F NMR is not applicable.

Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Azetidine CH-O (C3) | 4.8 - 5.2 (m) | 70 - 80 |

| Azetidine CH₂ (C2, C4) | 3.8 - 4.2 (m) | 50 - 60 |

| Aromatic CH (ortho to O) | 6.8 - 7.2 (d) | 118 - 122 |

| Aromatic CH (ortho to I) | 7.6 - 7.8 (d) | 138 - 142 |

| Aromatic C-O | N/A | 155 - 160 |

| Aromatic C-I | N/A | 80 - 90 |

Note: Predicted values are based on analogous structures. Actual experimental values may vary. m = multiplet, d = doublet.

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₉H₁₀INO), the expected exact mass would be calculated and compared with the experimental value to confirm the molecular formula with high confidence.

Tandem MS (MS/MS): Tandem mass spectrometry is used to study the fragmentation pathways of the molecule. The fragmentation of this compound would likely involve cleavage of the ether bond and fragmentation of the azetidine ring. Common fragmentation patterns for ethers include the loss of the alkoxy or aryloxy group. Cleavage of the C-O bond could lead to the formation of a 4-iodophenoxy radical or cation and an azetidinyl cation. Another likely fragmentation pathway is the cleavage of the azetidine ring itself.

Expected Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| HRMS (ESI+) | [M+H]⁺ ion with a highly accurate m/z value corresponding to the elemental formula C₉H₁₁INO⁺. |

| Tandem MS (MS/MS) | Fragmentation ions corresponding to the loss of the azetidine moiety, cleavage of the ether linkage, and fragmentation of the azetidine ring. |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H bonds, the aliphatic C-H bonds of the azetidine ring, and the C-N bond. Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹. The aryl ether C-O stretching would likely produce a strong band in the region of 1200-1250 cm⁻¹. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-I bond, which may be weak in the IR spectrum.

Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (azetidine) | Stretching | 2850 - 2960 |

| Aryl Ether C-O | Stretching | 1200 - 1250 |

| C-N (azetidine) | Stretching | 1100 - 1200 |

| C-I | Stretching | 500 - 600 |

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers, byproducts, or starting materials.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent (such as acetonitrile (B52724) or methanol), would be a suitable approach. Detection is typically achieved using a UV detector, as the aromatic ring of the compound will absorb UV light. This method can effectively separate the target compound from impurities and potential isomers.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed to monitor the progress of its synthesis by analyzing for volatile starting materials or byproducts. If the compound is not sufficiently volatile for direct GC analysis, derivatization to a more volatile species may be necessary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For azetidine derivatives, this method provides invaluable insights into their molecular conformation, bond lengths, bond angles, and intermolecular interactions, which collectively influence their physical and biological properties. While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases to date, the application of this technique to analogous azetidine-containing compounds underscores its importance in elucidating their structural features.

The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise mapping of atomic positions.

For a hypothetical crystal structure of this compound, X-ray diffraction analysis would be expected to provide key crystallographic parameters. These parameters, typically presented in a data table, would include:

Hypothetical Crystallographic Data Table for this compound

| Parameter | Description | Hypothetical Value |

| Crystal System | The symmetry of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.2 Å, b = 5.8 Å, c = 18.5 Å, β = 95° |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.85 g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 0.05 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from an X-ray crystallographic experiment.

Studies on other substituted azetidines have demonstrated the power of X-ray crystallography in revealing subtle stereochemical details and non-covalent interactions. For instance, in the solid state, molecules of this compound could potentially engage in intermolecular interactions such as hydrogen bonding (if a suitable donor or acceptor is present, for instance, on a substituted nitrogen atom) or halogen bonding involving the iodine atom. These interactions play a crucial role in the packing of the molecules within the crystal lattice and can influence properties like melting point and solubility. The synthesis and X-ray crystal structure of 1,3,3-trinitroazetidine, for example, provided definitive proof of its molecular structure. acs.org Similarly, crystallographic analysis of other complex azetidine-containing systems has been used to confirm unexpected molecular arrangements. nih.gov

Computational and Theoretical Studies on 3 4 Iodophenoxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, based on solving the Schrödinger equation, are fundamental to understanding the electronic structure and predicting the chemical behavior of molecules. nih.govmdpi.com These methods are essential for characterizing properties that are difficult to measure experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. frontiersin.org It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state on the potential energy surface.

For 3-(4-Iodophenoxy)azetidine, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to compute the optimized molecular geometry. researchgate.net This process iteratively adjusts the positions of the atoms until a minimum energy configuration is found. The output provides precise data on bond lengths, bond angles, and dihedral angles. Such calculations would reveal the puckering of the azetidine (B1206935) ring and the spatial orientation of the 4-iodophenoxy group relative to the four-membered ring.

Energy profiles can also be calculated to map the energy changes that occur during conformational changes, such as the rotation around the C-O ether bond or the inversion of the nitrogen atom in the azetidine ring.

Table 1: Illustrative Optimized Geometric Parameters for this compound Calculated via DFT This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-I (Aryl) | 2.10 Å | |

| C-O (Ether) | 1.37 Å | |

| O-C (Azetidine) | 1.43 Å | |

| C-N (Azetidine) | 1.47 Å | |

| Bond Angles | ||

| C-O-C (Ether) | 118.5° | |

| C-N-C (Azetidine) | 89.5° | |

| Dihedral Angles | ||

| C(Aryl)-O-C(Azetidine)-C | 150.0° |

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, intermediate structures, and high-energy transition states that connect reactants to products. frontiersin.orgnih.gov

For a molecule like this compound, DFT calculations can be used to model its formation, such as the intramolecular cyclization of a precursor molecule. nih.gov These calculations would identify the transition state structure for the ring-forming step, and the associated activation energy would provide a quantitative measure of the reaction's kinetic feasibility. Similarly, the reactivity of the azetidine ring or the iodophenyl group in subsequent reactions could be explored, predicting sites of nucleophilic or electrophilic attack.

The 4-iodophenyl group is a key structural feature of the molecule. Its electronic properties can be thoroughly analyzed using quantum chemical methods. Aromaticity, a central concept in organic chemistry, can be quantified using methods such as Nucleus-Independent Chemical Shift (NICS) calculations. NICS values calculated at the center of the phenyl ring would provide a magnetic criterion for its aromatic character.

Electron density analysis, visualized through Molecular Electrostatic Potential (MEP) maps, reveals the distribution of charge within the molecule. researchgate.net For this compound, an MEP map would show electron-rich regions (in red), such as around the oxygen and nitrogen atoms, which are likely sites for electrophilic attack. Electron-deficient regions (in blue) would indicate sites susceptible to nucleophilic attack. The electron-withdrawing nature of the iodine atom would influence the electron density distribution on the aromatic ring, affecting its reactivity.

Stereoelectronic effects are interactions between electron orbitals that depend on the molecule's three-dimensional geometry. These effects are crucial in determining the most stable conformation of a molecule. In this compound, key stereoelectronic interactions would include hyperconjugation involving the lone pair electrons of the nitrogen and oxygen atoms and adjacent antibonding (σ*) orbitals.

Natural Bond Orbital (NBO) analysis is a common technique used to study these interactions. It would likely reveal stabilizing interactions, such as the delocalization of the nitrogen lone pair into the σ* orbitals of adjacent C-C bonds in the azetidine ring. These interactions influence the degree of ring puckering and the preferred orientation of the phenoxy substituent.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions. rsc.org

The four-membered azetidine ring is subject to significant ring strain, which influences its flexibility. MD simulations of this compound, typically performed in a simulated solvent environment, would show the dynamic puckering of the azetidine ring. The ring is not static but constantly flexes between different puckered states.

Table 2: Illustrative Molecular Dynamics Simulation Metrics for this compound This table presents hypothetical data for illustrative purposes.

| Metric | Molecular Moiety | Simulation Time | Result | Interpretation |

| RMSD | All Heavy Atoms | 100 ns | 1.5 Å | High structural stability with minor fluctuations. |

| RMSF | Azetidine Ring Atoms | 100 ns | 0.8 Å | Moderate flexibility and puckering of the ring. |

| RMSF | Iodophenyl Group | 100 ns | 0.5 Å | Low flexibility, indicating a rigid aryl group. |

Based on a comprehensive search of available scientific literature, specific computational and theoretical studies focusing solely on the intermolecular interactions, solvent effects, prediction of regioselectivity, and mechanistic pathways for the compound This compound are not presently available.

The requested article sections require detailed research findings from computational chemistry studies, such as Density Functional Theory (DFT) calculations, molecular dynamics simulations, and quantum mechanics-based analyses, which are specific to this exact molecule. While general computational methods exist for analyzing similar molecules—such as other azetidine derivatives or halophenoxy compounds—the strict constraint to focus solely on "this compound" and not introduce information outside this explicit scope prevents the generation of the requested content.

General principles that would be applied in such a hypothetical study include:

For Intermolecular Interactions and Solvent Effects: Computational methods like DFT and implicit solvation models (e.g., Polarizable Continuum Model) would be used to analyze potential hydrogen bonds involving the azetidine nitrogen, halogen bonds from the iodine atom, and π-π stacking interactions of the phenyl ring. nih.govcuny.edu Solvent effects would be modeled to understand how different solvent polarities might influence the molecule's conformation and electronic properties. cas.czresearchgate.net

For Prediction of Regioselectivity and Mechanistic Pathways: Quantum chemical calculations would be employed to determine the most likely sites for chemical reactions. beilstein-journals.orgrsc.org For instance, in reactions involving the azetidine ring, calculations could predict whether a nucleophile would attack at the C2 or C4 position. frontiersin.orgacs.orgnih.gov For reactions on the aromatic ring, electron density calculations could predict the regioselectivity of electrophilic substitution. Mechanistic pathways for its synthesis or degradation, such as ether cleavage, would be investigated by calculating the energy of transition states and intermediates. chemistrysteps.comopenstax.orgwikipedia.org

However, without published studies containing specific data, tables, and detailed findings for this compound, it is not possible to generate the scientifically accurate and specific article as requested.

Broader Academic and Industrial Significance of 3 4 Iodophenoxy Azetidine

3-(4-Iodophenoxy)azetidine as a Key Synthon in Complex Molecule Synthesis

In organic synthesis, a "synthon" refers to a molecular fragment used as a building block to construct more complex molecules. This compound is a bifunctional synthon, offering two distinct points for chemical modification: the azetidine (B1206935) nitrogen and the carbon-iodine bond on the phenyl ring.

The azetidine ring is a desirable scaffold in medicinal chemistry. rsc.orgrsc.org Its incorporation into drug candidates can impart favorable pharmacokinetic properties, such as improved metabolic stability, enhanced solubility, and greater three-dimensionality, which can lead to better target binding. nih.gov The strained nature of the four-membered ring also provides unique reactivity pathways. rsc.orgrsc.org

The true synthetic versatility of this compound, however, lies in the reactivity of its aryl iodide group. The carbon-iodine bond is the most reactive among aryl halides in transition-metal-catalyzed cross-coupling reactions, which are cornerstone techniques for bond formation in modern organic chemistry. nih.govresearchgate.net This allows the iodo-substituted phenyl ring to be efficiently coupled with a wide variety of other molecular fragments. This reactivity makes the compound a valuable intermediate for creating libraries of complex 3-phenoxyazetidine (B1367254) derivatives for applications in drug discovery and agrochemistry. nih.govresearchgate.net

Below is a table summarizing the principal cross-coupling reactions where the aryl iodide moiety of this compound can serve as a highly reactive electrophile.

| Reaction Name | Coupling Partner | Bond Formed (C-X) | Resulting Structure | Catalyst (Typical) |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | Biaryl derivatives | Palladium (Pd) |

| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Substituted styrenes | Palladium (Pd) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Aryl-Alkynyl) | Aryl alkynes | Palladium (Pd) / Copper (Cu) |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Aryl amines | Palladium (Pd) |

| Stille Coupling | Organotin Reagent | C-C (Aryl-Aryl/Vinyl) | Biaryls, styrenes | Palladium (Pd) |

| Ullmann Condensation | Alcohol, Thiol | C-O / C-S | Diaryl ethers, thioethers | Copper (Cu) |

This table illustrates the potential synthetic transformations of the aryl iodide group, enabling the creation of diverse and complex molecular architectures based on the 3-phenoxyazetidine scaffold.

Contributions to Advanced Materials Science and Polymer Chemistry

While specific polymers derived exclusively from this compound are not widely reported, the molecule's structure suggests its potential utility in materials science. Azetidine derivatives can undergo cationic ring-opening polymerization (CROP) to produce polyamines, specifically substituted poly(trimethylenimine)s. rsc.org The polymerization of a monomer like this compound would yield a polymer with bulky, rigid iodophenoxy side chains. These side chains would significantly influence the polymer's physical properties, potentially leading to materials with:

High Refractive Index: The presence of heavy atoms like iodine and the aromatic ring can increase the refractive index of the resulting polymer, a desirable property for optical materials and coatings.

Modified Solubility: The hydrophobic nature of the iodophenyl group would render the polymer soluble in different solvents compared to unsubstituted poly(trimethylenimine).

Furthermore, the aryl iodide functionality can be used in post-polymerization modification. A polymer containing this moiety could be functionalized using the cross-coupling reactions described previously, allowing for the grafting of other chemical groups onto the polymer backbone to tailor its properties for specific applications.

Development of Novel Catalysts and Reagents Incorporating Azetidine or Aryl Iodide Scaffolds

The structural components of this compound are prominent in the design of modern catalysts and reagents.

Azetidine Scaffolds in Catalysis: Chiral azetidine derivatives have been successfully employed as ligands in asymmetric catalysis and as organocatalysts. researchgate.netbirmingham.ac.uk The conformational rigidity of the four-membered ring provides a well-defined stereochemical environment around a metal center or active site, which is crucial for achieving high levels of enantioselectivity in chemical reactions. rsc.org this compound can serve as a precursor for such catalysts. For instance, the nitrogen atom can be functionalized to create bidentate or tridentate ligands, or the aryl iodide can be used as a handle to attach the azetidine scaffold to a larger catalytic system.

Aryl Iodides in Catalytic Cycles: Aryl iodides are highly prized substrates and reagents in catalysis, particularly in palladium-catalyzed reactions. nih.govacs.org The C-I bond is susceptible to oxidative addition to a low-valent metal center (e.g., Pd(0)), which is often the rate-determining step in a catalytic cycle. acs.org This high reactivity allows reactions to proceed under milder conditions and with lower catalyst loadings compared to other aryl halides. nih.gov Reagents incorporating the aryl iodide motif are therefore valuable in synthetic chemistry. For example, molecules like this compound could be utilized in the development of new reagents where the azetidine portion modifies reactivity or solubility, while the aryl iodide acts as the reactive center.

| Component | Role in Catalysis | Potential Application of this compound |

| Azetidine Ring | Rigid scaffold for chiral ligands and organocatalysts. rsc.orgbirmingham.ac.uk | Precursor to new chiral ligands for asymmetric synthesis (e.g., hydrogenations, C-C bond formation). researchgate.net |

| Aryl Iodide Group | Highly reactive electrophile in cross-coupling. nih.gov | Component of precatalysts or reactive additives where fast oxidative addition is required. acs.org |

This table outlines the dual catalytic relevance of the structural motifs within this compound, highlighting its potential as a building block for new catalytic systems.

Q & A

Q. Advanced

- Azetidine ring modifications : N-substitution (e.g., methyl, benzyl) enhances dopamine transporter (DAT) affinity by 10–100× vs. unsubstituted analogs .

- Iodophenoxy moiety : Replacing iodine with smaller halogens (e.g., Cl) reduces DAT selectivity due to weaker hydrophobic interactions .

Methodology : Radioligand binding assays (e.g., H-WIN 35,428 for DAT) quantify affinity changes.

What stability challenges are associated with the azetidine ring, and how can they be mitigated?

Q. Basic

- Hydrolytic instability : The azetidine ring is prone to acid-catalyzed ring-opening. Mitigate via:

- Buffered conditions : Use pH 7–8 to minimize protonation .

- Protecting groups : Boc or Fmoc protection of the nitrogen prevents degradation during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.